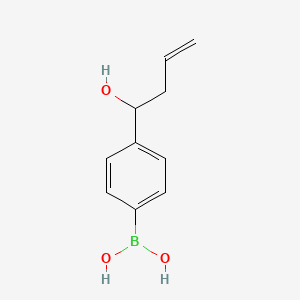
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxybutenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(1-butenyl)phenylboronic acid using borane-dimethyl sulfide complex (BH3·DMS) under mild conditions. The reaction proceeds with syn-addition, resulting in the formation of the desired hydroxybutenyl-substituted boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(1-oxobut-3-en-1-yl)phenylboronic acid.
Reduction: Formation of 4-(1-hydroxybutyl)phenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The hydroxybutenyl group can also participate in hydrogen bonding and other interactions that influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxybutenyl group, making it less versatile in certain reactions.
4-tert-Butylphenylboronic acid: Contains a bulky tert-butyl group, which can hinder certain reactions.
(4’-(hydroxymethyl)-[1,1’-biphenyl]-3-yl)boronic acid: Similar structure but with a different substitution pattern.
Uniqueness
(4-(1-Hydroxybut-3-en-1-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a hydroxybutenyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable tool in synthetic chemistry and beyond.
Properties
CAS No. |
518336-21-5 |
|---|---|
Molecular Formula |
C10H13BO3 |
Molecular Weight |
192.02 g/mol |
IUPAC Name |
[4-(1-hydroxybut-3-enyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h2,4-7,10,12-14H,1,3H2 |
InChI Key |
KICNGUCNIXTLSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(CC=C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















